molecular formula C9H10BrNO2 B1385932 3-Bromo-4-ethoxybenzamide CAS No. 1030574-49-2

3-Bromo-4-ethoxybenzamide

Cat. No. B1385932
M. Wt: 244.08 g/mol
InChI Key: SRZRPLQMWADZAD-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxybenzamide is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 . It is used in proteomics research .

Scientific Research Applications

Radical Scavenging Activity

3-Bromo-4-ethoxybenzamide, a compound related to bromophenols, has been studied for its potent radical scavenging activity. In a study focusing on nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides, these compounds demonstrated significant scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. This suggests potential applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Antibacterial Properties

Bromophenols, including those structurally related to 3-Bromo-4-ethoxybenzamide, have been identified for their antibacterial properties. A study on the marine alga Rhodomela confervoides revealed that certain bromophenols exhibited moderate to strong activity against various bacterial strains. This finding indicates their potential as natural antibacterial agents (Xu et al., 2003).

properties

IUPAC Name

3-bromo-4-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZRPLQMWADZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-ethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Pecyna, J Wargula, M Murias, M Kucinska - Biomolecules, 2020 - mdpi.com
The concept of a scaffold concerns many aspects at different steps on the drug development path. In medicinal chemistry, the choice of relevant “drug-likeness” scaffold is a starting …
Number of citations: 76 www.mdpi.com

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